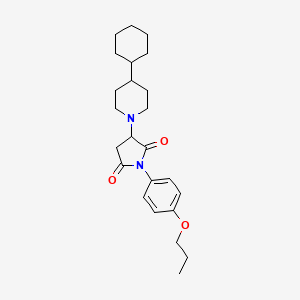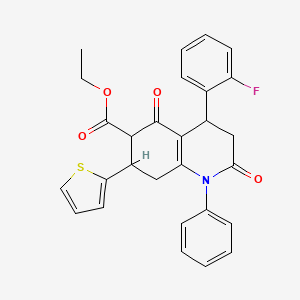![molecular formula C12H10ClN5 B11051514 4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 5334-67-8](/img/structure/B11051514.png)
4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine, often referred to as PP2 , belongs to the pyrazolo[3,4-d]pyrimidine family. It features a unique structure that combines a pyrazolo ring system with a chlorophenyl group. PP2 has garnered attention due to its potential as a selective inhibitor of certain kinases, particularly CDK2 (cyclin-dependent kinase 2).
Métodos De Preparación
Synthetic Routes:
PP2 can be synthesized through various routes. One common approach involves the condensation of 4-amino-3-(4-chlorophenyl)-1-(t-butyl)-1H-pyrazole with an appropriate reagent to form the pyrazolo[3,4-d]pyrimidine scaffold. The t-butyl group provides steric hindrance, enhancing selectivity.
Reaction Conditions:
The synthetic reaction typically occurs under mild conditions, involving suitable solvents and catalysts. Detailed procedures are available in the literature .
Industrial Production:
While PP2 is primarily used in research, its industrial-scale production involves optimization of synthetic processes, purification, and quality control.
Análisis De Reacciones Químicas
PP2 undergoes several reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions modify its functional groups.
Substitution: Substituents on the chlorophenyl ring can be altered.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles play crucial roles.
Major Products: These reactions yield diverse derivatives with altered pharmacological properties.
Aplicaciones Científicas De Investigación
PP2’s applications span multiple fields:
Chemistry: Used as a kinase inhibitor in drug discovery.
Biology: Investigated for its impact on cell signaling pathways.
Medicine: Potential therapeutic agent against cancer (especially CDK2-related malignancies).
Industry: Research-grade PP2 aids in understanding kinase function.
Mecanismo De Acción
PP2 selectively inhibits CDK2 by binding to its active site. It disrupts cell cycle progression, leading to cell growth inhibition. Molecular targets include Leu83 in CDK2.
Comparación Con Compuestos Similares
PP2 stands out due to its unique pyrazolo[3,4-d]pyrimidine scaffold. Similar compounds include:
PP1: A related kinase inhibitor.
Sorafenib: Used clinically but with different targets.
Propiedades
Número CAS |
5334-67-8 |
|---|---|
Fórmula molecular |
C12H10ClN5 |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10ClN5/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-3-8(13)5-9/h2-7H,1H3,(H,14,15,17) |
Clave InChI |
ZCCRCOUBJLJMJO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=NC(=C2C=N1)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-benzyl-7-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11051442.png)
![1'-benzyl-2'-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H)-dione](/img/structure/B11051445.png)
![5,5'-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole)](/img/structure/B11051453.png)
![1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051459.png)
![(4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone](/img/structure/B11051465.png)
![2-(4-methylphenyl)thieno[2,3-d][1,2]thiazol-3(2H)-one 1,1-dioxide](/img/structure/B11051467.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11051474.png)

![N-(4-ethylphenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051484.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11051498.png)
![ethyl 5,13-bis(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11051503.png)
![[5-Amino-4-cyano-2-[(2-hydroxyethyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-furanyliden](cyano)methyl cyanide](/img/structure/B11051509.png)